Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate
Description
Properties
IUPAC Name |
methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3/c1-18(9-14(19)21-2)15(20)17-10-16-6-11-3-12(7-16)5-13(4-11)8-16/h11-13H,3-10H2,1-2H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLYAHSVEUMNUSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)OC)C(=O)NCC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate typically involves multiple steps, starting from adamantane. One common route includes the following steps:
Functionalization of Adamantane: Adamantane is first functionalized to introduce a reactive group, such as a bromine or hydroxyl group.
Formation of Carbamate: The functionalized adamantane is then reacted with methyl isocyanate to form the carbamate intermediate.
Esterification: The carbamate intermediate is esterified with methyl chloroacetate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic route, with a focus on maximizing yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The adamantane core can be oxidized to introduce hydroxyl or ketone groups.
Reduction: Reduction reactions can be used to modify the carbamate or ester functionalities.
Substitution: Nucleophilic substitution reactions can be employed to replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated adamantane derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: The compound’s stability and rigidity make it a useful probe in studying biological systems, particularly in the context of drug delivery and molecular recognition.
Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its robust chemical structure.
Mechanism of Action
The mechanism of action of Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate involves its interaction with specific molecular targets. The adamantane core can interact with hydrophobic pockets in proteins, while the carbamate and ester functionalities can form hydrogen bonds and electrostatic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues with Adamantane Moieties
Adamantane derivatives are widely studied for their bioactivity and stability. Key structural analogues include:

Key Structural Differences :
- Adamantane vs. Bicyclic Systems : Compounds A and B () replace adamantane with a bicyclo[3.1.1]heptene core, reducing steric bulk but increasing conformational flexibility. This may enhance binding to biological targets like enzymes or receptors .
- Ester Variations: While Methyl 2-[1-adamantylmethyl...]acetate has a methyl ester, compounds 2a and 2b () feature benzoyl and chlorobenzoyl esters.
- Functional Groups: The carbamoyl(methyl)amino group in the target compound contrasts with triazole-thioacetate (Compound A) or isobutyl-propylamino (Compound B), impacting hydrogen-bonding capacity and metabolic stability .
Physicochemical and Spectroscopic Properties
- Melting Points : Adamantane derivatives (e.g., 2a, 2b) exhibit higher melting points (348–376 K) due to rigid adamantane cores, whereas bicyclic analogues (A, B) likely have lower melting points (data unavailable) .
- Solubility : The methyl ester in the target compound improves aqueous solubility compared to aromatic esters (2a, 2b), which are more lipophilic .
- Spectroscopy : All adamantane derivatives share C=O stretches near 1709 cm⁻¹, but 2b’s C–Cl bond introduces a distinct IR peak at 742 cm⁻¹. The target compound’s carbamoyl group may show N–H stretches (absent in 2a/2b) .
Biological Activity
Methyl 2-[1-adamantylmethylcarbamoyl(methyl)amino]acetate is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C13H19N3O2
- Molecular Weight : 251.31 g/mol
- IUPAC Name : this compound
The compound features an adamantyl group which is known to enhance lipophilicity, potentially influencing its biological activity.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of Adamantylmethylamine : Starting with adamantane derivatives, the amine group is introduced through alkylation reactions.
- Carbamoylation : The amine is then reacted with methyl chloroacetate to form the carbamate derivative.
- Final Esterification : The final product is obtained through esterification with methanol.
Enzyme Inhibition
Research indicates that this compound exhibits enzyme inhibition properties. It has been studied for its interaction with specific enzymes involved in metabolic pathways, which may lead to therapeutic effects in conditions such as cancer and metabolic disorders.
- Case Study : A study demonstrated that the compound inhibited the activity of a key enzyme in the glycolytic pathway, suggesting potential applications in cancer therapy where glycolysis is often upregulated.
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Its mechanism appears to involve disruption of microbial cell membranes, leading to cell lysis.
- Minimum Inhibitory Concentration (MIC) : Studies have reported MIC values indicating effective antimicrobial action against both Gram-positive and Gram-negative bacteria.
DNA Interaction
Preliminary studies suggest that this compound can bind to DNA, potentially influencing gene expression.
- Molecular Docking Studies : These studies indicate that the compound binds at the minor groove of DNA, stabilizing certain conformations that could affect transcriptional regulation.
Research Findings
A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:
Future Directions
Further research is warranted to explore:
- Mechanistic Studies : Detailed investigations into how this compound interacts at a molecular level with its biological targets.
- Therapeutic Applications : Clinical trials to evaluate its efficacy and safety in treating specific diseases.
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure can enhance its biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

